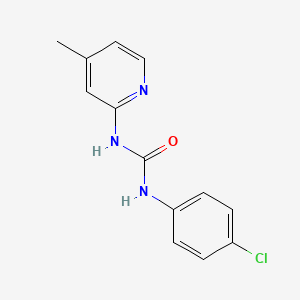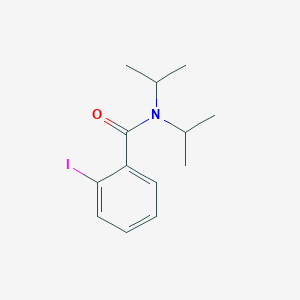![molecular formula C16H13ClN2O2 B5790441 2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol](/img/structure/B5790441.png)
2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol, also known as CMMP, is a chemical compound that has gained attention in the scientific community for its potential use in medicinal and biochemical research.
Mechanism of Action
The mechanism of action of 2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol is not fully understood, but it is believed to act as a modulator of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to modulate the activity of the GABA-A receptor, a receptor involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
Studies have shown that 2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol has anti-inflammatory effects, as well as potential neuroprotective and anxiolytic effects. It has been shown to reduce the production of inflammatory cytokines in vitro and to decrease inflammation in animal models of disease. In addition, it has been shown to modulate the activity of the GABA-A receptor, potentially leading to decreased anxiety and improved sleep.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol in lab experiments is its high yield synthesis method, allowing for large quantities of the compound to be produced. Additionally, its potential anti-inflammatory and neuroprotective effects make it a promising candidate for further research. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
Future research on 2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol could focus on its potential use as an anti-inflammatory agent in diseases such as arthritis and multiple sclerosis. Additionally, its potential neuroprotective and anxiolytic effects could be further explored for potential use in treating anxiety disorders and neurodegenerative diseases. Further studies could also investigate potential side effects and interactions with other drugs.
Synthesis Methods
The synthesis of 2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol involves the reaction of 2-chloro-5-nitrophenylhydrazine with 4-methoxyphenol in the presence of potassium carbonate and copper powder. The resulting compound is then reduced with sodium borohydride to yield 2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol. This method has been successfully used by researchers to produce 2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol in high yields.
Scientific Research Applications
2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol has been shown to have potential applications in various scientific fields, including medicinal chemistry, biochemistry, and neuroscience. It has been studied for its potential use as an anti-inflammatory agent, as well as its ability to modulate the activity of certain enzymes and receptors in the brain.
properties
IUPAC Name |
2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-21-10-6-7-16(20)12(8-10)15-9-14(18-19-15)11-4-2-3-5-13(11)17/h2-9,20H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSOTLMRJPMQCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2=NNC(=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644862 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-chlorophenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5790380.png)


![5-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5790389.png)
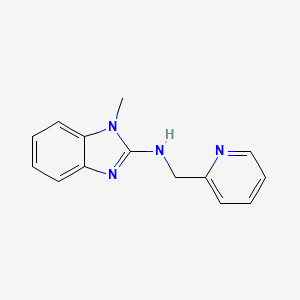
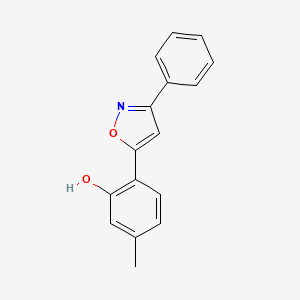
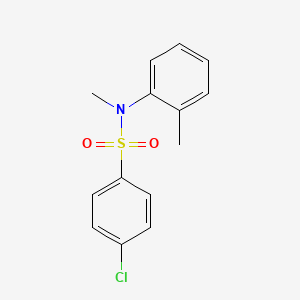
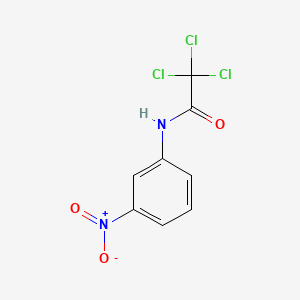

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B5790434.png)
